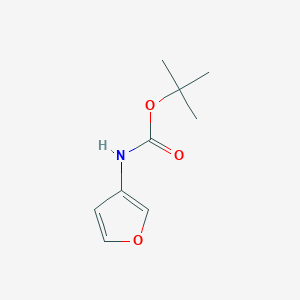

Tert-butyl furan-3-ylcarbamate

描述

Tert-butyl furan-3-ylcarbamate is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Tert-butyl furan-3-ylcarbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and applications.

Chemical Structure and Properties

This compound features a furan ring substituted with a tert-butyl group and a carbamate functional group. Its molecular formula is with a molecular weight of approximately 217.26 g/mol. The compound exists as a white solid with a melting point ranging from 135 to 140 °C.

The biological activity of this compound is primarily linked to its role as a prodrug . The carbamate group can be hydrolyzed in vivo by esterases, leading to the release of an active drug. This mechanism allows for controlled release and targeted delivery of therapeutic agents, enhancing their efficacy while minimizing side effects.

Medicinal Chemistry Applications

Research indicates that compounds containing furan and carbamate groups, such as this compound, may exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against particular pathogens is limited.

- Anticancer Potential : Some studies have indicated that derivatives of furan-containing compounds can demonstrate anticancer activities by interacting with cellular pathways involved in tumor growth and proliferation.

Case Studies and Research Findings

Several studies have explored the synthesis and biological activity of this compound and related compounds:

- Synthesis and Characterization :

-

Biological Interaction Studies :

- Interaction studies have highlighted how this compound behaves in biological systems, particularly its hydrolysis by esterases which can lead to the release of active pharmacophores.

-

Comparative Analysis :

- A comparative analysis with other carbamate compounds showed that while many share structural similarities, their biological activities can vary significantly based on substituents on the furan ring and the nature of the carbamate group.

Data Table: Summary of Biological Activities

科学研究应用

Pharmaceutical Applications

Tert-butyl furan-3-ylcarbamate serves as a key intermediate in the synthesis of biologically active compounds. Its structural features allow it to participate in various chemical reactions that lead to the formation of pharmacologically relevant molecules.

Case Studies in Drug Development

-

Synthesis of Anticancer Agents :

- This compound has been utilized in synthesizing derivatives that exhibit anticancer properties. Researchers have demonstrated that compounds containing the furan and carbamate moieties can interact with biological targets involved in cancer progression.

-

Antimicrobial Activity :

- Preliminary studies indicate that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.

Agricultural Chemicals

The compound's properties also lend themselves to applications in agriculture, particularly as a precursor for agrochemicals.

Examples of Use :

- Pesticide Development :

- The unique structure allows for modifications that can enhance the efficacy and specificity of pesticides, targeting particular pests while minimizing environmental impact.

Organic Synthesis

This compound is frequently used as a protecting group in organic synthesis due to its bulky tert-butyl group, which shields the furan-3-yl group from unwanted reactions.

Mechanism of Action :

The protecting group strategy is crucial in multi-step syntheses where selective reactions are necessary. The tert-butyl group can be easily removed under mild conditions, allowing for further functionalization of the molecule without affecting the furan moiety.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl furan-3-ylcarbamate | Ethyl group instead of tert-butyl | Generally lower lipophilicity than tert-butyl variant |

| Benzyl furan-3-ylcarbamate | Benzyl substituent on nitrogen | Potential for enhanced aromatic interactions |

| Methyl furan-3-ylcarbamate | Methyl group instead of tert-butyl | Different solubility characteristics |

| Propyl furan-3-ylcarbamate | Propyl substituent | Varying biological activity profiles |

The larger tert-butyl group enhances lipophilicity and may influence pharmacokinetic properties compared to other derivatives, making it particularly advantageous in drug design.

化学反应分析

General Chemical Reactions

- As a carbamate, tert-butyl furan-3-ylcarbamate can undergo reactions typical of carbamates, such as deprotection to yield the free amine. The tert-butyl group can be removed under acidic conditions .

- The furan ring is subject to reactions such as cycloadditions, oxidations, and electrophilic substitutions .

Reactivity Considerations

- The presence of the furan ring and the carbamate group allows for interaction with enzymes and receptors, which can modulate their activity.

- The furan ring can undergo oxidation reactions.

- The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Nucleophilic substitution reactions can occur at the carbamate group, where the tert-butyl group can be replaced.

Comparison with Similar Compounds

| Compound | Structural Difference | Chemical Properties | Applications |

|---|---|---|---|

| tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate | Contains a furan ring. | The oxygen in furan affects the chemical reactivity and stability. | Often used in organic synthesis. |

| tert-butyl N-[2-(4-methylbenzoyl)thiophene-3-yl]carbamate | Contains a thiophene ring instead of a furan ring. | The sulfur in thiophene affects the chemical reactivity and stability differently than oxygen in furan. | Commonly used in material science. |

| tert-butyl N-[2-(4-methylbenzoyl)pyrrole-3-yl]carbamate | Contains a pyrrole ring instead of a furan ring. | The nitrogen in pyrrole affects the chemical reactivity due to its different electronic properties. | May have unique applications based on its chemical properties. |

常见问题

Basic Questions

Q. What are the common synthetic routes for tert-butyl furan-3-ylcarbamate, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : this compound (CAS 56267-48-2) is typically synthesized via carbamate protection of 3-aminofuran using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP or triethylamine. identifies upstream precursors such as 3-bromofuran (CAS 22037-28-1) and tert-butanol (CAS 75-65-0), which are critical for nucleophilic substitution or coupling reactions. Optimization involves controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 amine:Boc anhydride), and solvent choice (e.g., THF or DCM). For improved yields, anhydrous conditions and inert atmospheres (N₂/Ar) are recommended to prevent Boc group hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are primary tools. In ¹H NMR, the tert-butyl group appears as a singlet at ~1.4 ppm (9H), while the carbamate NH proton resonates at 5.0–5.5 ppm (broad, exchangeable). FT-IR shows carbonyl (C=O) stretching at 1680–1720 cm⁻¹ and N-H bending at 1520–1550 cm⁻¹. Mass spectrometry (HRMS) confirms molecular weight (C₁₀H₁₅NO₃, 197.23 g/mol), with fragmentation patterns indicating loss of the tert-butyl group (m/z 141) .

Q. What are the recommended safety protocols for handling tert-butyl carbamates in laboratory settings?

- Methodological Answer : While tert-butyl carbamates are generally low-hazard, researchers should use PPE (gloves, goggles) to avoid skin/eye contact. Ensure ventilation (fume hoods) during synthesis, as Boc deprotection can release toxic isobutylene gas. Storage should be in airtight containers at 2–8°C to prevent moisture-induced degradation. Spill management requires inert absorbents (vermiculite) and neutralization with weak bases (e.g., NaHCO₃) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of tert-butyl carbamates in cross-coupling reactions?

- Methodological Answer : The tert-butyl group’s steric bulk hinders nucleophilic attack at the carbamate carbonyl, making it a stable protecting group. However, in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), its electron-donating nature enhances oxidative addition efficiency. Computational studies (DFT) show that the tert-butyl group lowers activation energy by ~5 kcal/mol compared to methyl analogs, favoring transmetallation steps. Solvent polarity (e.g., DMF vs. THF) further modulates reactivity .

Q. What strategies can resolve contradictions in reported crystallographic data for tert-butyl carbamate derivatives?

- Methodological Answer : Discrepancies in crystal structures often arise from polymorphism or solvent inclusion. Researchers should: (i) Perform temperature-dependent XRD to identify phase transitions. (ii) Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O hydrogen bonds). (iii) Validate with solid-state NMR to confirm hydrogen bonding networks. For example, highlights how tert-butyl carbamates form unique hydrogen-bonded dimers in polar solvents (MeOH), stabilizing axial conformers .

Q. How does the tert-butyl carbamate moiety function as a protecting group in multi-step organic syntheses, and what are its limitations?

- Methodological Answer : The Boc group protects amines during harsh reactions (e.g., Grignard or acidic conditions). Deprotection uses TFA in DCM or HCl in dioxane. Limitations include:

- Incompatibility with strong reducing agents (e.g., LiAlH₄), which may reduce the carbamate.

- Steric hindrance in crowded substrates, leading to incomplete protection.

demonstrates its use in asymmetric Mannich reactions, where Boc stability enables chiral β-amino carbonyl synthesis without racemization .

Q. What computational methods (e.g., DFT) are employed to predict the conformational stability of tert-butyl carbamates, and how do solvent interactions affect these predictions?

- Methodological Answer : Density Functional Theory (DFT) with solvent continuum models (e.g., PCM) predicts axial vs. equatorial tert-butyl conformations. Explicit solvent molecules (e.g., MeOH) must be included to account for hydrogen bonding, as shown in . For this compound, calculations reveal a 2.3 kcal/mol preference for axial conformers in vacuum, but equatorial dominance in polar solvents due to solvation effects .

属性

IUPAC Name |

tert-butyl N-(furan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-9(2,3)13-8(11)10-7-4-5-12-6-7/h4-6H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFLPNJYWRKWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480461 | |

| Record name | TERT-BUTYL FURAN-3-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56267-48-2 | |

| Record name | 1,1-Dimethylethyl N-3-furanylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56267-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TERT-BUTYL FURAN-3-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(furan-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。